
23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL is a complex organic compound characterized by the presence of a morpholine ring and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL typically involves multi-step organic reactions. One common method involves the reaction of morpholine with a suitable precursor containing multiple ether linkages. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-enhanced synthesis and heterogeneous catalysis have been explored to improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the morpholine ring .
Scientific Research Applications
23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Morpholin-4-yl-acetic acid: A simpler compound with a morpholine ring and acetic acid moiety.
4-Morpholin-4-yl-2-(trifluoromethyl)aniline: Contains a morpholine ring and a trifluoromethyl group.
3-(Morpholin-4-yl)aniline: Features a morpholine ring attached to an aniline moiety.
Uniqueness
23-(Morpholin-4-YL)-3,6,9,12,15,18,21-heptaoxatricosan-1-OL is unique due to its extended ether linkages and the presence of a morpholine ring. This structural complexity imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
CAS No. |
92759-77-8 |
|---|---|
Molecular Formula |
C20H41NO9 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-(2-morpholin-4-ylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C20H41NO9/c22-4-8-25-10-12-27-14-16-29-18-20-30-19-17-28-15-13-26-11-9-24-7-3-21-1-5-23-6-2-21/h22H,1-20H2 |
InChI Key |
PIPMYYJFBSBRTH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


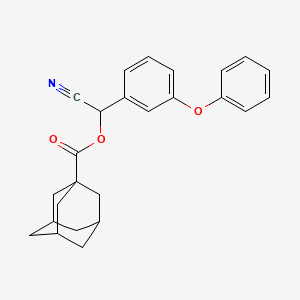
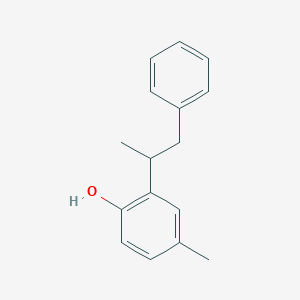
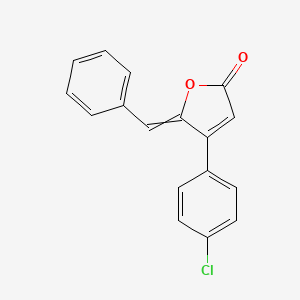
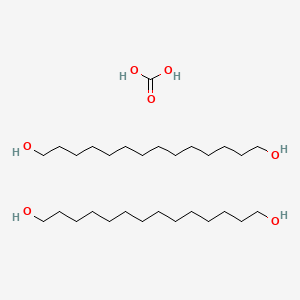
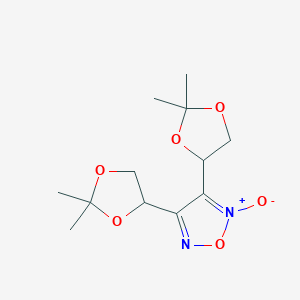
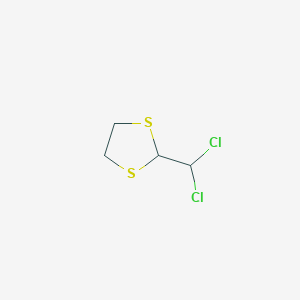
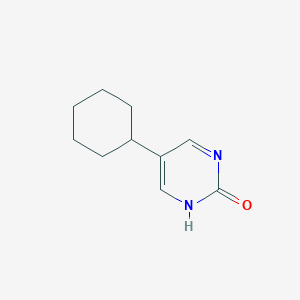
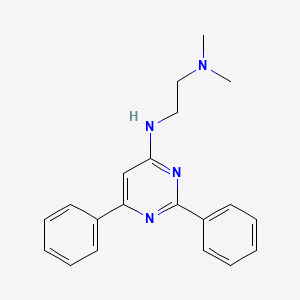

![Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14356758.png)
![N-[(4-tert-Butylphenyl)methoxy]benzamide](/img/structure/B14356762.png)

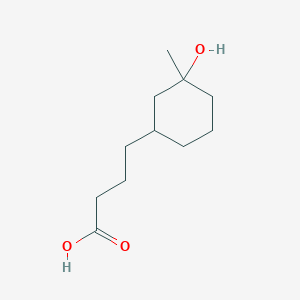
![1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene](/img/structure/B14356774.png)
